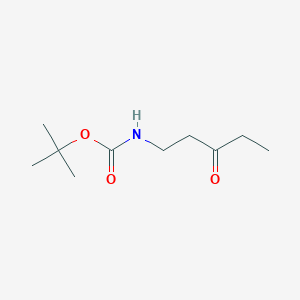

Tert-butyl N-(3-oxopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-oxopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXCZTBJMRARGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of the Reactivity Profile of Tert Butyl N 3 Oxopentyl Carbamate

Chemical Transformations of the Ketone Functionality

The ketone group in tert-butyl N-(3-oxopentyl)carbamate is a key site for various chemical reactions, including redox reactions, nucleophilic additions, and α-functionalization.

Redox Reactions: Reductions to Alcohols and Hydrocarbons

The carbonyl group of the ketone can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent dictates the outcome of the reaction.

Reduction to Alcohols:

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used to convert the ketone to the corresponding secondary alcohol, tert-butyl N-(3-hydroxypentyl)carbamate. This reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. The use of metal-mediated catalytic hydrogenation is another effective method. nih.gov

Reduction to Hydrocarbons:

More vigorous reduction methods are required to convert the ketone to a hydrocarbon. While specific examples for this compound are not prevalent in the literature, general methods for ketone deoxygenation, such as the Wolff-Kishner or Clemmensen reductions, could potentially be applied. However, the harsh conditions of these reactions might affect the Boc-protecting group.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position.

Examples of nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the ketone into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the ketone forms a cyanohydrin.

α-Functionalization and Enolate Chemistry of the Ketone

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. nih.govmasterorganicchemistry.com Enolates are versatile nucleophiles that can react with various electrophiles, allowing for the introduction of functional groups at the α-position. nih.govmasterorganicchemistry.com

Enolate Formation:

The formation of the enolate can be directed to either the C2 or C4 position. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate at the less substituted C2 position. masterorganicchemistry.commsu.eduyoutube.com In contrast, thermodynamic conditions, often involving a weaker base at higher temperatures, can lead to the more substituted and stable enolate at the C4 position. masterorganicchemistry.commsu.eduyoutube.com

Reactions of the Enolate:

Once formed, the enolate can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. masterorganicchemistry.com

Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Reactions Pertaining to the Tert-butyl Carbamate (B1207046) Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Selective N-Deprotection Strategies and Amine Liberation

The primary reaction of the Boc group is its removal (deprotection) to liberate the free amine. This is typically achieved under acidic conditions.

Common Deprotection Methods:

| Reagent | Conditions | Selectivity | Reference |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Can cleave other acid-sensitive groups | |

| Hydrochloric acid (HCl) | In an organic solvent like dioxane or methanol | Generally selective for Boc | |

| Aqueous phosphoric acid | 85 wt % | Mild and selective, tolerates many other acid-sensitive groups | organic-chemistry.orgnih.govorganic-chemistry.org |

| "Magic blue" (tris(4-bromophenyl)amminium radical cation) and triethylsilane | Mild conditions | Catalytically cleaves C-O bond | organic-chemistry.orgorganic-chemistry.org |

The choice of deprotection reagent depends on the presence of other acid-sensitive functional groups in the molecule. nih.govorganic-chemistry.org For instance, aqueous phosphoric acid is a mild and effective reagent for the deprotection of tert-butyl carbamates in the presence of other acid-labile groups. organic-chemistry.orgnih.govorganic-chemistry.org

Modifications and Derivatizations of the Carbamate Nitrogen

While the primary role of the Boc group is protection, the carbamate nitrogen can, in some cases, undergo further reactions. However, direct modification of the N-H bond of the Boc group is less common than its removal.

One potential modification is N-alkylation. Under specific conditions, such as using a strong base like sodium hydride followed by an alkylating agent, it may be possible to alkylate the carbamate nitrogen. However, this can be challenging due to the steric hindrance of the tert-butyl group and the potential for competing reactions at the enolate position.

More commonly, the Boc group is removed, and the resulting free amine is then subjected to a wide array of derivatization reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines. nih.gov

Reactivity of the Pentyl Aliphatic Chain

The pentyl aliphatic chain of this compound presents several sites for potential chemical modification. The reactivity of this chain is influenced by the presence of the ketone and the N-Boc protecting group. This section explores the possibilities for site-selective functionalization of the methylene units and the potential for intramolecular cyclization and ring-closing metathesis reactions.

Site-Selective Functionalization of Methylene Units

The functionalization of otherwise inert C(sp³)–H bonds is a significant area of research in modern organic synthesis. In the context of this compound, the methylene groups at the C4 and C5 positions of the pentyl chain are potential targets for such transformations. Research into related aliphatic ketones and N-protected amines demonstrates that site-selective functionalization, particularly arylation, can be achieved through transition metal catalysis.

Palladium-catalyzed C–H activation is a prominent strategy for the functionalization of methylene groups. While direct C–H functionalization of a simple ketone can be challenging due to the lack of a directing group, the carbamate functionality in this compound could potentially influence the regioselectivity of such reactions. Studies on similar acyclic N-Boc protected amines have shown that both α- and β-arylation can be achieved with palladium catalysis, with the outcome being controlled by the choice of ligand. nih.gov

A particularly relevant analogous transformation is the palladium-catalyzed β-C(sp³)–H arylation of aliphatic ketones, which has been accomplished using transient directing groups. acs.org This methodology allows for the functionalization of the β-methylene C–H bonds in linear ketones. Although this approach often requires the temporary installation of a directing group, it highlights the feasibility of selectively targeting the methylene units within the pentyl chain of the target compound.

Furthermore, research on the site-selective C(sp³)–H functionalization of peptides at the N-terminus demonstrates that the amino acid moiety can coordinate with a palladium(II) catalyst and direct the functionalization of proximate C(sp³)–H bonds. acs.org This suggests that the N-Boc protected amino group in this compound could play a role in directing the functionalization of the C4 and C5 methylene groups. Dirhodium catalysts have also been shown to be effective for the highly site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes and terminally substituted n-alkyl compounds without the need for a directing group. nih.govnih.gov

Table 1: Examples of Site-Selective Functionalization of Methylene Units in Related Compounds

| Catalyst System | Substrate Type | Position Functionalized | Reaction Type | Reference |

| Palladium(II) Acetate / Pyridine-type Ligand | α-Amino Acids | β-C(sp³)–H | Arylation | nih.gov |

| Palladium(II) Acetate / 2-(2-Pyridyl)ethylamine (PE) auxiliary | Aliphatic Carboxamides | Primary C(sp³)–H | Arylation | rsc.org |

| Palladium(II) / N-Quinolylcarboxamide (AQ) | Alanine | β-C(sp³)–H | Mono-arylation | rsc.org |

| Dirhodium Catalysts | n-Alkanes, Substituted n-Alkyls | Tertiary C-H | C-H Insertion | nih.gov |

Intramolecular Cyclization and Ring-Closing Metathesis Reactions

The linear structure of this compound, containing both a ketone and a protected amine, makes it a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular reactions.

Intramolecular Cyclization:

Intramolecular cyclization can lead to the formation of various ring systems. For instance, N-Boc protected γ-amino ketones can undergo intramolecular condensation to form cyclic imines, which can then be reduced to afford substituted piperidines. The synthesis of piperidine (B6355638) derivatives is of significant interest as this structural motif is present in numerous natural products and pharmaceuticals. niscpr.res.inresearchgate.net A general route for the synthesis of 3-amino substituted piperidines from L-glutamic acid involves a cyclization step of a linear precursor. niscpr.res.in While direct intramolecular cyclization of this compound would likely require activation of the relevant C-H bonds, analogous reactions of similar acyclic aminoketones to produce piperidones have been reported. chemicalbook.com For example, reactions of N-Boc-piperidin-4-one with aromatic aldehydes can lead to products of intramolecular aldol cyclization. chemicalbook.com

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful tool for the synthesis of unsaturated rings. nih.govthieme-connect.denih.gov For this compound to undergo RCM, it would first need to be converted into a diene. This could be achieved, for example, by allylation of the nitrogen atom after deprotection and reprotection, or by olefination of the ketone. Once the diene precursor is formed, RCM can be employed to construct a variety of unsaturated nitrogen heterocycles. The synthesis of dihydropyridinones has been achieved through a sequence involving a one-pot amidoallylation followed by a ring-closing metathesis step.

The RCM of N-alkenyl-cyanamides has been reported to produce new classes of nitrogen-containing heterocycles. Furthermore, RCM has been successfully applied to the synthesis of complex nitrogen heterocycles from electron-rich amines, which can be challenging substrates. nih.gov The use of modern ruthenium catalysts has enabled the RCM of bis-allylamines to form pyrrolines and other nitrogenous rings in good yields. nih.gov

Table 2: Potential Intramolecular Reactions of this compound Derivatives

| Reaction Type | Precursor Requirement | Potential Product | Relevant Analogs | Reference |

| Intramolecular Condensation | Activation of C-H bonds | Substituted Piperidine | Cyclization of acyclic aminoketones | niscpr.res.inresearchgate.net |

| Intramolecular Aldol Cyclization | - | Aza-tricyclic systems | Reactions of N-Boc-piperidin-4-one | chemicalbook.com |

| Ring-Closing Metathesis (RCM) | Conversion to a diene | Unsaturated Nitrogen Heterocycle (e.g., Dihydropyridinone) | RCM of diene amides |

Catalytic Applications in the Synthesis and Transformation of Tert Butyl N 3 Oxopentyl Carbamate

Transition Metal-Mediated Processes

Transition metal catalysis offers powerful tools for the construction and functionalization of molecules like tert-butyl N-(3-oxopentyl)carbamate. Palladium, in particular, has been extensively studied for its ability to catalyze a wide range of transformations involving carbamates.

While direct cross-coupling reactions on the aliphatic backbone of this compound are less common, the principles of palladium-catalyzed C-N bond formation are highly relevant to the synthesis of its precursors and analogous structures. For instance, palladium-catalyzed amination reactions are a cornerstone in the synthesis of N-aryl carbamates. These reactions typically involve the coupling of an aryl halide or triflate with a carbamate (B1207046). nih.govrsc.orgnih.gov Although the target molecule is an N-alkyl carbamate, understanding these fundamental reactions provides a basis for potential synthetic routes.

Recent advancements have focused on the decarboxylative cyclization of vinyl cyclic carbamates, which proceed through palladium-catalyzed formation of a zwitterionic intermediate. nih.govnih.gov This strategy allows for the construction of various N-heterocycles. While not a direct transformation of this compound, it highlights the reactivity of the carbamate moiety under palladium catalysis.

Research in this area often involves the optimization of reaction conditions, including the choice of palladium precursor, ligands, and bases, to achieve high yields and selectivity. The efficiency of these transformations can be significantly influenced by the nature of the carboxylate ligand and any carboxylic acid or metal carboxylate additives. nih.gov

Beyond palladium, other transition metals are instrumental in catalyzing transformations of molecules containing keto and carbamate functionalities. Cobalt-based catalysts, for example, have been employed in the synthesis of cyclic carbamates through a process involving hydrogen atom transfer and radical-polar crossover. chemrxiv.org This method is notable for its ability to form not only five-membered oxazolidinones but also larger six- to eight-membered rings. chemrxiv.org

The general mechanism for such a transformation on an analogous alkenyl carbamate involves the formation of an alkylcobalt(IV) intermediate, which then undergoes intramolecular displacement and dealkylation. chemrxiv.org This approach could be conceptually applied to a modified version of this compound containing a suitably positioned double bond to facilitate cyclization.

The following table illustrates the scope of cobalt-catalyzed dealkylative cyclization for the synthesis of cyclic carbamates from alkenyl carbamates, demonstrating the potential for such transformations.

Table 1: Cobalt-Catalyzed Dealkylative Cyclization of Alkenyl Carbamates An illustrative table based on data for analogous compounds.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Allyl-N-benzyl-O-tert-butyl carbamate | 5-Vinyloxazolidin-2-one | 85 |

| 2 | N-(But-3-en-1-yl)-N-phenyl-O-tert-butyl carbamate | 6-Ethyloxazinan-2-one | 78 |

| 3 | N-(Pent-4-en-1-yl)-N-methyl-O-tert-butyl carbamate | 6-Propyloxazinan-2-one | 82 |

Organocatalytic Systems in Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective transformation of carbonyl compounds, offering a metal-free alternative to traditional methods. The β-keto carbonyl motif in this compound makes it an ideal candidate for such reactions.

The asymmetric reduction of the ketone in this compound to a chiral alcohol is a key transformation. Chiral organocatalysts, such as those based on proline and other amino acids, can effectively catalyze the enantioselective reduction of prochiral ketones. nih.gov Biocatalytic methods using enzymes or whole-cell systems also provide a green and highly selective route to chiral alcohols. nih.gov

Furthermore, the active methylene (B1212753) group adjacent to the ketone is amenable to various enantioselective C-C bond-forming reactions. For instance, organocatalytic Mannich reactions of β-ketocarbonyl compounds with imines can be performed to introduce a new stereocenter at the γ-position. nih.govacs.org Chiral primary amines have been shown to catalyze such reactions with high yields and stereoselectivity. nih.govacs.org

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another effective method for the enantioselective alkylation of β-keto esters, a class of compounds structurally similar to our target molecule. capes.gov.br This approach allows for the introduction of an alkyl group at the α-position with high enantiomeric excess. Additionally, enantioselective photooxygenation of β-keto esters and amides using chiral phase-transfer catalysts and molecular oxygen has been demonstrated, providing access to α-hydroxy-β-keto carbonyl compounds. rsc.orgnih.gov

The following table presents representative results for the organocatalytic enantioselective α-hydroxylation of β-keto amides, which are close analogs of this compound.

Table 2: Organocatalytic Enantioselective α-Hydroxylation of β-Keto Amides An illustrative table based on data for analogous compounds.

| Entry | Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | N-Phenyl-3-oxobutanamide | Cinchona-derived PTC | 95 | 88 |

| 2 | N-Benzyl-3-oxobutanamide | Cinchona-derived PTC | 92 | 90 |

| 3 | N-Methyl-N-phenyl-3-oxobutanamide | Cinchona-derived PTC | 88 | 85 |

The development of novel organocatalyst architectures is a continuous effort to improve the efficiency, selectivity, and scope of asymmetric transformations. For reactions involving substrates like this compound, catalysts that can effectively control the stereochemistry at the α- or γ-position relative to the ketone are of high interest.

Chiral squaramides have been successfully employed as hydrogen-bonding catalysts in the Michael addition of nucleophiles to nitroolefins, creating adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov This type of catalyst could potentially be applied to the functionalization of the active methylene group in our target molecule.

Furthermore, the synthesis of organocatalysts from renewable resources and the development of recyclable catalysts are key areas of research aimed at making these processes more sustainable. nih.gov The design of bifunctional catalysts, which contain both a Brønsted acid and a Brønsted base moiety, allows for the activation of both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity. The exploration of such novel catalyst architectures holds significant promise for expanding the synthetic utility of this compound and related compounds.

Mechanistic Elucidation and Theoretical Investigations of Tert Butyl N 3 Oxopentyl Carbamate Chemistry

Experimental Mechanistic Studies of Key Reaction Pathways

The principal pathway for the synthesis of tert-butyl N-(3-oxopentyl)carbamate is the conjugate addition of tert-butyl carbamate (B1207046) to an α,β-unsaturated ketone, such as ethyl vinyl ketone. This transformation, a variant of the aza-Michael reaction, involves the nucleophilic attack of the nitrogen atom of the carbamate onto the electrophilic β-carbon of the enone. youtube.com The reaction can proceed without a catalyst, but it is often slow. nih.gov Consequently, various catalytic systems have been developed to enhance its efficiency.

The mechanism is dependent on the type of catalysis employed:

Base Catalysis: A base can deprotonate the carbamate, increasing its nucleophilicity. The resulting carbamate anion then adds to the enone to form an enolate intermediate, which is subsequently protonated by the conjugate acid of the base or during workup to yield the final product. Common bases include organic amines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and inorganic bases. eurekaselect.com

Acid Catalysis: Lewis or Brønsted acids activate the enone by coordinating to the carbonyl oxygen, which increases the electrophilicity of the β-carbon. This activation facilitates the attack by the neutral, less nucleophilic carbamate.

Transition Metal Catalysis: A range of transition metal salts have been found to be effective catalysts. Salts of metals in higher oxidation states, such as ReCl₅, Fe(ClO₄)₃, RuCl₃, and AuCl₃, have demonstrated high catalytic activity, whereas conventional Lewis acids like BF₃·OEt₂ and TiCl₄ are less effective. nih.gov The proposed mechanism involves the activation of the enone substrate by the metal catalyst.

The general mechanism for the aza-Michael addition proceeds via a two-step sequence involving the formation of an intermediate enolate followed by protonation. youtube.com The reversibility of this reaction, known as the retro-aza-Michael reaction, has also been observed, particularly under acidic conditions or at elevated temperatures, which can influence reaction outcomes and selectivity. url.edumdpi.com

Computational Chemistry and Density Functional Theory (DFT) Calculations for Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insight into the reaction energetics and mechanisms of aza-Michael additions. Although direct DFT studies on this compound are not available, extensive research on analogous systems, such as the addition of amines and carbamates to acrylates and enones, offers a clear theoretical framework. acs.orgacs.org

These studies reveal that the reaction can proceed through several competing pathways, including a direct 1,4-addition or a 1,2-addition followed by rearrangement. For the addition of primary and secondary amines to ethyl acrylate, a 1,2-addition mechanism involving a zwitterionic intermediate followed by a rate-determining amine-assisted proton transfer is often favored. acs.orgacs.org

The choice of density functional is crucial for obtaining accurate energetic predictions. Modern functionals, such as M06-2X, have been shown to provide more reliable reaction energies for conjugate additions compared to the more traditional B3LYP functional, which tends to underestimate reaction barriers. nih.gov

A representative reaction profile involves the formation of a zwitterionic intermediate from the nucleophilic attack, followed by a proton transfer step. The calculated activation barriers for these steps are critical for understanding the reaction kinetics.

Table 1: Representative Calculated Activation Energies for an Aza-Michael Addition Pathway Data is for an analogous reaction (e.g., amine addition to an acrylate) and is illustrative of the energetic landscape.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | Formation of zwitterionic intermediate via C-N bond formation | 10 - 15 |

| TS2 | Intramolecular proton transfer | 18 - 25 |

| TS3 | Amine-assisted intermolecular proton transfer | 12 - 18 |

This table presents typical ranges of activation energies derived from DFT studies on analogous aza-Michael reactions. The actual values depend on the specific reactants, solvent, and level of theory used. acs.orgacs.org

Kinetic and Thermodynamic Parameters Governing Transformations

The kinetics of the aza-Michael reaction are highly dependent on the nature of the nucleophile, the Michael acceptor, the solvent, and the catalyst. researchgate.net While specific rate constants for the formation of this compound are not documented, studies on similar systems provide valuable kinetic data.

Reaction Order: The reaction can exhibit different kinetic orders. For instance, the addition of amines to dimethyl itaconate can change from second to third order depending on the catalyst, solvent, and amine concentration. researchgate.net

Solvent Effects: The choice of solvent can significantly accelerate the reaction. For example, diluting the reaction mixture of amines and acrylonitrile (B1666552) with methanol (B129727) can increase the reaction rate constant by several orders of magnitude. researchgate.net

Thermodynamics: The addition of nucleophiles across an alkene is generally an exothermic process because the relatively weak C-C π-bond (approx. 63 kcal/mol) is replaced by two stronger σ-bonds. msu.edu The reaction is typically thermodynamically favorable, although the reversibility under certain conditions indicates that the Gibbs free energy change can be moderate. url.edu

Table 2: Influence of Catalysts and Solvents on Aza-Michael Reaction Rates (Illustrative Data) This table summarizes qualitative and quantitative kinetic findings from studies on analogous aza-Michael reactions.

| Nucleophile | Michael Acceptor | Catalyst/Solvent | Kinetic Observation | Reference |

|---|---|---|---|---|

| Piperidine (B6355638) | Dimethyl Itaconate | Lewis Acids (e.g., Zn(OTf)₂) | Catalytic effectiveness proportional to Lewis acidity. | researchgate.net |

| Various Amines | Acrylonitrile | Methanol (solvent) | Reaction rate significantly accelerated compared to neat conditions. | researchgate.net |

| Benzylamine (B48309) | Acrylonitrile | Hydrothermal Carbon | Complete conversion in 5-30 minutes. | nih.gov |

Stereochemical Outcomes and Diastereoselective/Enantioselective Control Mechanisms

The synthesis of this compound from an achiral carbamate and enone results in a racemic mixture, as the product possesses a stereocenter at the C3 position. However, significant advances in asymmetric catalysis allow for the highly stereocontrolled synthesis of analogous β-amino ketones. nih.gov This is typically achieved through the use of chiral catalysts that create a chiral environment around the reactants, favoring attack on one face of the prochiral enone.

Two main classes of catalysts are prevalent:

Chiral Metal Complexes: Lewis acidic metals coordinated to chiral ligands can effectively block one face of the enone, directing the incoming nucleophile to the other side.

Organocatalysts: Chiral small organic molecules, such as cinchona alkaloids or thiourea (B124793) derivatives, have emerged as powerful tools for enantioselective aza-Michael additions. researchgate.netresearchgate.net These catalysts often act as bifunctional agents, activating the enone through hydrogen bonding (e.g., with the thiourea moiety) while simultaneously orienting the nucleophile with a basic site (e.g., a tertiary amine). nih.govresearchgate.net

These methods can lead to the formation of the desired product with very high levels of enantiomeric excess (ee). beilstein-journals.orgnih.gov

Table 3: Enantioselective Aza-Michael Additions for the Synthesis of Chiral β-Amino Ketones This table presents representative results from the literature on the asymmetric synthesis of β-amino ketones using various chiral catalysts.

| Michael Acceptor (Enone) | N-Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chalcone | Aromatic Amine | Cinchona Alkaloid Derivative | >99 | 55 | beilstein-journals.org |

| Cyclohexenone | O-benzylhydroxylamine | Chiral Y-Li-BINOL complex | 99 | 98 | nih.gov |

| Alkyl Vinyl Ketones | tert-Butyl carbamate | 9-Amino Cinchona Alkaloid + TFA | 82 | 90 | nih.gov |

| Various Enones | 4-Nitrophthalimide | 9-epi-9-Amino-9-deoxyquinine | 49-98 | 95->99 | nih.govrsc.org |

Advanced Applications and Structural Diversification of Tert Butyl N 3 Oxopentyl Carbamate

Incorporation into Complex Molecular Architectures as a Core Scaffold

The bifunctional nature of tert-butyl N-(3-oxopentyl)carbamate allows it to serve as a central building block in the assembly of intricate molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under various reaction conditions, while the ketone group provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

One key strategy for its incorporation into larger molecules is through reductive amination of the ketone functionality. This reaction allows for the introduction of a wide array of substituents, effectively expanding the molecular complexity. For instance, in a five-component condensation reaction for the synthesis of highly substituted piperidines, a β-ketoester, a related structural motif, is utilized to construct the piperidine (B6355638) ring. whiterose.ac.uk This suggests a potential pathway where this compound could be employed in multicomponent reactions to generate complex piperidine-containing scaffolds.

Furthermore, the ketone can be transformed into other functional groups, such as an alcohol via reduction, which can then participate in further synthetic manipulations. This versatility makes it an attractive starting material for the synthesis of natural product analogs and other biologically active molecules.

Utility in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the 1,3-dicarbonyl-like system in this compound makes it a powerful precursor for the synthesis of a variety of heterocyclic compounds. The ability to undergo intramolecular condensation and cyclization reactions is a hallmark of its utility in this area.

Pyrroles and Pyridazines: The condensation of β-dicarbonyl compounds with various reagents is a well-established method for heterocycle synthesis. For example, the reaction of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) provides a direct route to N-alkoxycarbonyl pyrroles. bath.ac.uknih.govorganic-chemistry.orgacs.orgresearchgate.net While not directly demonstrated with this compound, this methodology suggests its potential as a precursor for substituted pyrroles. Similarly, the reaction of β-keto esters with hydrazine (B178648) derivatives is a classic method for the synthesis of pyrazolones, which are structurally related to pyridazinones. nih.govresearchgate.net This indicates a plausible route to pyridazine-based heterocycles from this compound.

Piperidines and Pyrrolidines: The synthesis of substituted piperidines is of significant interest in medicinal chemistry. One approach involves the cyclization of amino diols. While a direct synthesis from this compound is not reported, a facile synthesis of 3-amino substituted piperidines from L-glutamic acid proceeds through a diol intermediate that is subsequently cyclized. This suggests that reduction of the ketone in this compound to an alcohol, followed by appropriate functionalization, could lead to precursors for piperidine synthesis.

Role as a Precursor in the Construction of Peptide Mimetics and Amino Acid Analogs

The structural similarity of this compound to amino acids makes it an excellent starting material for the synthesis of non-natural amino acid analogs and peptide mimetics. The Boc-protected amine is a standard feature in peptide synthesis, allowing for its integration into peptide chains.

The ketone functionality can be elaborated to introduce various side chains, leading to the synthesis of β-amino acid derivatives. For example, enantioselective Mannich reactions using related imines have been developed for the synthesis of chiral β-amino aldehydes, which are precursors to β-amino acids. orgsyn.org Furthermore, a one-pot synthesis of novel chiral β-amino acid derivatives has been achieved through organocatalyzed Mannich reactions. mdpi.com These methods highlight the potential of this compound as a substrate for creating a library of unnatural amino acids with diverse functionalities. These modified amino acids can then be incorporated into peptides to create peptidomimetics with enhanced stability, bioavailability, and biological activity.

Design and Synthesis of Functionalized Analogs and Derivatives

The synthetic accessibility of this compound allows for the systematic modification of its structure to generate a library of analogs with diverse properties.

Investigation of Aromatic and Aliphatic Substitutions on the Oxopentylcarbamate Skeleton

The oxopentylcarbamate skeleton can be readily modified at several positions. The carbon atom alpha to the ketone is amenable to alkylation and arylation reactions. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. researchgate.net This demonstrates the feasibility of introducing aromatic substituents onto the carbamate (B1207046) backbone.

Furthermore, the ethyl group at the 5-position of the pentyl chain can be replaced with other aliphatic or aromatic groups through various synthetic strategies, although specific examples starting from this compound are not prevalent in the literature. The synthesis of related β-keto esters from ketones and ethyl chloroformate provides a general and efficient route to a variety of substituted β-keto esters, which could be adapted for the synthesis of functionalized this compound analogs. nih.gov

Generation and Synthetic Utility of Stereoisomeric Variants

The development of stereoselective syntheses of this compound and its derivatives is crucial for their application in medicinal chemistry and asymmetric synthesis. The carbon atom bearing the carbamate group can be a stereocenter, leading to the existence of enantiomers.

Asymmetric synthesis of related β-amino ketones has been achieved through various methods, including asymmetric Mannich reactions. orgsyn.org For instance, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was accomplished with high diastereoselectivity and enantioselectivity. orgsyn.org Such methodologies could potentially be applied to the synthesis of enantiomerically pure this compound.

The generation of stereoisomeric variants would allow for the exploration of stereostructure-activity relationships in biological systems and the use of these chiral building blocks in the synthesis of complex, stereochemically defined molecules.

Analytical Methodologies for the Characterization of Tert Butyl N 3 Oxopentyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule. For Tert-butyl N-(3-oxopentyl)carbamate, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural arrangement.

While specific experimental data for this compound is not widely published, expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds. The characteristic signals for the tert-butyloxycarbonyl (Boc) protecting group are readily identifiable. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the ¹H NMR spectrum around 1.4 ppm. The carbamate (B1207046) proton (NH) would likely present as a broad singlet, with its chemical shift influenced by solvent and concentration.

The pentyl chain protons would exhibit more complex splitting patterns. The ethyl group protons adjacent to the carbonyl would be expected to show a quartet and a triplet. The methylene (B1212753) protons alpha to the nitrogen would likely appear as a triplet, and the adjacent methylene protons as a sextet.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group would be found in the range of 155-157 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, while the methyl carbons of this group would resonate at approximately 28 ppm. The carbonyl carbon of the ketone would be significantly downfield, typically above 200 ppm. The chemical shifts of the carbons in the pentyl chain would provide further confirmation of the structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (ethyl) | ~1.05 | Triplet | 3H |

| CH₂ (ethyl) | ~2.45 | Quartet | 2H |

| CH₂ (next to NH) | ~3.20 | Triplet | 2H |

| CH₂ (next to CH₂-CO) | ~2.70 | Triplet | 2H |

| NH | Variable | Broad Singlet | 1H |

| C(CH₃)₃ | ~1.43 | Singlet | 9H |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | ~8 |

| C H₂ (ethyl) | ~36 |

| C =O (ketone) | ~211 |

| C H₂ (next to NH) | ~38 |

| C H₂ (next to CH₂-CO) | ~46 |

| NC =O (carbamate) | ~156 |

| C (CH₃)₃ | ~79 |

| C(C H₃)₃ | ~28 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₉NO₃), the molecular weight is 201.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 201. However, this peak may be weak or absent due to the lability of the carbamate group. A prominent peak would likely be observed at m/z 145, corresponding to the loss of a tert-butyl group ([M - 56]⁺). Another significant fragmentation pathway for Boc-protected amines is the loss of isobutylene, leading to a peak at m/z 145, followed by the loss of CO₂, resulting in a peak at m/z 101.

The fragmentation of the pentyl chain would also produce characteristic ions. Cleavage alpha to the ketone carbonyl could result in the formation of an acylium ion at m/z 57 (CH₃CH₂CO⁺).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 201 | [M]⁺ |

| 186 | [M - CH₃]⁺ |

| 145 | [M - C₄H₈]⁺ or [M - C(CH₃)₃ + H]⁺ |

| 102 | [M - C₄H₉O₂]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks can vary depending on the ionization method and experimental conditions. Data for the structural isomer Tert-butyl n-(1-oxopentan-3-yl)carbamate shows a predicted [M+H]⁺ peak at m/z 202.14377. uni.lu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reverse-phase HPLC is a particularly suitable technique for the analysis of carbamates. sielc.com A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.com The composition of the mobile phase can be adjusted (gradient or isocratic elution) to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group of the carbamate and the ketone provide some UV absorbance, typically around 210-220 nm.

Gas chromatography can also be used, particularly when coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components of a mixture. A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase, would be appropriate. The oven temperature would be programmed to increase gradually to ensure the elution of the compound without thermal decomposition.

The purity of this compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95% or 98%, is crucial for its use in subsequent synthetic applications.

Table 4: Typical Chromatographic Conditions for the Analysis of Tert-butyl Carbamates

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient | UV at 215 nm |

| GC-MS | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness | Helium | Mass Spectrometry (EI) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Emerging Research Directions and Future Prospects in the Chemistry of Tert Butyl N 3 Oxopentyl Carbamate

Development of Green and Sustainable Synthetic Routes

The synthesis of carbamates, a crucial functional group in pharmaceuticals and agrochemicals, is undergoing a significant shift towards more environmentally benign methodologies. psu.edursc.org Traditional routes often rely on hazardous reagents like phosgene. orgsyn.org For tert-butyl N-(3-oxopentyl)carbamate, emerging research focuses on greener alternatives that minimize waste, avoid toxic substances, and utilize renewable resources and energy-efficient conditions.

A promising green approach involves the direct use of carbon dioxide (CO2) as a C1 source, which is non-toxic, abundant, and inexpensive. psu.edursc.org Research has demonstrated the feasibility of synthesizing various carbamates through a three-component coupling of amines, CO2, and halides, or by reacting amines, alcohols, and CO2 in the presence of basic catalysts. rsc.orgorganic-chemistry.org These methods operate under mild conditions and can circumvent the formation of common byproducts. organic-chemistry.org Another sustainable strategy focuses on the direct transformation of Boc-protected amines into carbamates using catalysts like tert-butoxide lithium, which avoids the need for hazardous reagents and metal catalysts.

The use of greener solvents and catalysts is also a key area of development. Protocols using water-acetone mixtures under catalyst-free conditions for N-tert-butoxycarbonylation have proven effective for a wide range of amines, offering high yields and short reaction times. nih.gov Furthermore, the development of low-cost, effective catalysts, such as those based on ammonia (B1221849) borane (B79455) for the reductive amination/cyclization of keto-acids, points toward more sustainable pathways for producing complex nitrogen-containing molecules derived from carbamate (B1207046) precursors. dtu.dk

Table 1: Comparison of Synthetic Routes for Carbamates

| Feature | Traditional Methods (e.g., Phosgene-based) | Emerging Green Methods |

|---|---|---|

| Carbon Source | Phosgene (highly toxic) | Carbon Dioxide (CO2), Di-tert-butyl dicarbonate |

| Reagents | Often involves hazardous chemicals | Utilizes amines, alcohols, greener bases (e.g., Cs2CO3) |

| Solvents | Chlorinated organic solvents | Water, acetone, or solvent-free conditions |

| Byproducts | Toxic waste | Water, recyclable catalysts |

| Conditions | Often harsh temperatures and pressures | Mild temperatures and pressures |

| Sustainability | Low | High |

Discovery of Novel Reactivity Modes and Unexplored Transformations

The bifunctional nature of this compound, containing both a ketone and a protected amine, presents significant opportunities for discovering novel reactivity and synthetic transformations. The presence of the ketone at the 3-position and the carbamate offers a scaffold ripe for intramolecular reactions to construct complex heterocyclic systems, a key motif in medicinal chemistry.

One of the most promising, yet underexplored, transformations is the intramolecular cyclization to form substituted piperidinone derivatives. The 1,4-relationship between the carbamate nitrogen and the ketone carbonyl is ideal for cyclization reactions, such as intramolecular Mannich or reductive amination reactions, which could lead to the stereoselective formation of piperidine (B6355638) rings. nih.govresearchgate.net Such cyclic amines are central components of numerous natural products and bioactive compounds. researchgate.net

Furthermore, the reactivity of the ketone can be exploited in various other ways. For instance, it could undergo a Beckmann rearrangement under metal-free conditions to yield secondary amides, a transformation that has been demonstrated on other ketones using N-Boc-O-tosylhydroxylamine. rsc.org The enolizable nature of the ketone also suggests potential for alpha-functionalization reactions. Inspired by related β-keto systems, this could include C-acylation or reactions with diazo compounds to introduce new functional groups and build molecular complexity. organic-chemistry.org

The exploration of cycloaddition reactions, as demonstrated with analogous compounds like tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate which participates in [3+2] and [2+2] cycloadditions, suggests that the core structure of this compound could be modified to participate in similar transformations to generate novel heterocyclic frameworks like pyrazoles and pyridines. enamine.net

Table 2: Potential Unexplored Transformations of this compound

| Reaction Type | Potential Reactants/Conditions | Expected Product Class |

|---|---|---|

| Intramolecular Reductive Amination | Reducing agent (e.g., NaBH3CN), acid/base catalyst | Substituted Piperidines |

| Intramolecular Mannich Reaction | Acid or base catalysis | Piperidinones |

| Beckmann Rearrangement | Aminating agent (e.g., TsONHBoc) | Cyclic Amides (Lactams) |

| Alpha-Halogenation/Substitution | Halogenating agent (e.g., NBS), followed by nucleophile | α-Functionalized β-Keto Carbamates |

| Domino Reactions | Michael acceptor, catalyst | Polycyclic Heterocycles |

Integration into Advanced Synthetic Strategies for Complex Molecule Assembly

This compound and related β-keto carbamates are valuable building blocks for the assembly of complex molecules, particularly in the synthesis of pharmaceuticals and natural products. google.com The tert-butyloxycarbonyl (Boc) group serves as a versatile protecting group for the amine, which is stable under many reaction conditions but can be readily removed under mild acidic conditions, allowing for subsequent functionalization. nih.gov

The structure is a precursor to β-aminoketones, which are key intermediates in the synthesis of a wide array of biologically active compounds. nih.gov For example, β-aminoketones are central to multicomponent Mannich reactions for creating substituted piperidinones, which are found in potent analgesics like fentanyl analogues and other pharmacologically active agents. nih.govresearchgate.net The strategic placement of the ketone and protected amine allows for its use in powerful bond-forming reactions like the aldol (B89426) and Mannich reactions to construct stereochemically rich acyclic and cyclic systems. researchgate.net

The utility of such carbamate-protected intermediates has been demonstrated in the synthesis of important drugs. A related derivative, for instance, is a key intermediate in the synthesis of the antiepileptic drug Lacosamide. This highlights the potential for this compound to serve as a starting material or key intermediate in the synthesis of other complex pharmaceutical agents.

Moreover, the molecule can be envisioned as a key component in diversity-oriented synthesis, where its functional handles can be elaborated to rapidly generate libraries of complex and diverse small molecules. For example, the synthesis of dihydroxy trans-N-Boc cyclohexene (B86901), a precursor to biologically active γ-butyrolactones, starts from a simple cyclohexene derivative and incorporates a Boc-protected amine. tci-thaijo.org This illustrates how the carbamate functionality can be carried through multi-step syntheses to ultimately yield complex natural product-like structures.

Table 3: Examples of Complex Molecular Scaffolds Accessible from β-Keto Carbamate Building Blocks

| Building Block | Key Transformation(s) | Target Molecular Scaffold | Potential Application |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Piperidines/Piperidinones | CNS agents, Analgesics |

| β-Amino Ketone (from deprotection) | Mannich Reaction | Substituted Aminoketones | Anticonvulsants, Glycosidase inhibitors |

| β-Keto Carbamate | Aldol Condensation, Hydrogenation | Chiral 1,3-Amino Alcohols | Natural Product Synthesis |

| Cyclic β-Keto Carbamate | Ring-Opening/Cross-Coupling | Functionalized Carbocycles/Heterocycles | Antiviral/Anticancer agents |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for Tert-butyl N-(3-oxopentyl)carbamate?

Answer:

The synthesis of tert-butyl carbamate derivatives typically involves reacting tert-butyl chloroformate with a primary amine under basic conditions. For this compound, the reaction of tert-butyl chloroformate with 3-oxopentylamine in the presence of a base like triethylamine (TEA) is a plausible route. Key parameters include:

- Solvent: Dichloromethane (DCM) or acetonitrile for solubility and inertness.

- Temperature: Room temperature (20–25°C) to avoid side reactions.

- Base stoichiometry: TEA is added in equimolar amounts to neutralize HCl byproducts .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Basic: How can researchers characterize this compound and confirm its structural integrity?

Answer:

Standard characterization methods include:

- NMR spectroscopy: H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155–160 ppm for C).

- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (e.g., CHNO).

- Infrared (IR) spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation. Key steps:

Data collection: High-resolution datasets (≤1.0 Å) minimize errors.

Refinement: SHELXL refines positional and thermal parameters, addressing disorder in flexible 3-oxopentyl chains.

Validation: Check R-factors (<5%) and goodness-of-fit (≈1.0) .

Example: A similar tert-butyl carbamate derivative showed torsional angle discrepancies resolved via SHELXL’s restraints .

Advanced: What experimental strategies mitigate challenges in synthesizing this compound, such as unstable intermediates?

Answer:

- Low-temperature reactions: Conduct reactions at 0–5°C to stabilize reactive intermediates like 3-oxopentylamine.

- In-situ protection: Use temporary protecting groups (e.g., Boc for amines) during multi-step syntheses.

- Real-time monitoring: Employ techniques like TLC or inline IR to detect intermediates and optimize reaction progression .

Advanced: How can researchers address contradictions in reported biological activities of Tert-butyl carbamate derivatives?

Answer:

Discrepancies may arise from impurities, stereochemistry, or assay variability. Mitigation strategies include:

- Orthogonal assays: Validate activity across multiple platforms (e.g., enzymatic inhibition + cell-based assays).

- Purity verification: Use HPLC (>95% purity) and elemental analysis.

- Stereochemical analysis: Chiral chromatography or SCXRD to confirm configuration, as stereoisomers often exhibit divergent bioactivity .

Comparative Analysis: How does this compound differ from analogous compounds in reactivity and applications?

Answer:

A comparative table highlights key differences:

| Compound | Key Feature | Reactivity/Application Insight | Reference |

|---|---|---|---|

| Tert-butyl N-(3-oxocyclohexyl)carbamate | Rigid cyclohexane ring | Enhanced stereochemical stability | |

| Tert-butyl N-(6-chloropyrimidin-4-yl)carbamate | Electron-withdrawing Cl group | Higher electrophilicity in SNAr reactions | |

| Tert-butyl N-(3-hydroxypropyl)carbamate | Hydroxyl group | Susceptible to oxidation; requires protection |

Methodological Focus: What computational tools aid in predicting the reaction mechanisms of this compound?

Answer:

- Density Functional Theory (DFT): Models transition states for carbamate formation, predicting energy barriers.

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics.

- Software: Gaussian or ORCA for DFT; GROMACS for MD. Example: A study on tert-butyl carbamate formation identified a two-step mechanism via DFT, validated experimentally .

Data Contradiction: How to reconcile varying yields in scaled-up syntheses of Tert-butyl carbamates?

Answer:

Scale-up challenges (e.g., heat dissipation, mixing efficiency) can reduce yields. Solutions:

- Flow chemistry: Improves heat/mass transfer for exothermic reactions.

- DoE (Design of Experiments): Optimizes parameters (e.g., reagent ratio, temperature) systematically.

- In-line analytics: PAT (Process Analytical Technology) tools monitor critical quality attributes in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.